molecular formula C15H22N2O4 B2773323 1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219912-83-0

1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2773323
CAS No.: 1219912-83-0
M. Wt: 294.351
InChI Key: GTJLAQYSDZBUDK-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a hydroxycyclopentylmethyl group attached to a urea moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,3-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Cyclopentylmethylation: The next step involves the introduction of the hydroxycyclopentylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable cyclopentylmethyl halide.

    Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.

Chemical Reactions Analysis

1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or hydroxycyclopentylmethyl groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea can be compared with other similar compounds, such as:

    1-(2,3-Dimethoxyphenyl)-3-(cyclopentylmethyl)urea: This compound lacks the hydroxy group, which may result in different chemical and biological properties.

    1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclohexyl)methyl)urea: The presence of a cyclohexyl group instead of a cyclopentyl group may influence the compound’s reactivity and interactions.

    1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopropyl)methyl)urea: The smaller cyclopropyl group may lead to distinct steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties compared to its analogs.

Biological Activity

Introduction

1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea, with the CAS number 1219914-41-6, is an organic compound characterized by its unique structural features, including a urea functional group linked to a dimethoxyphenyl moiety and a hydroxycyclopentylmethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating specific receptors or enzymes. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O4C_{15}H_{22}N_{2}O_{4}, with a molecular weight of approximately 294.35 g/mol. Its structure can be represented as follows:

Structure  Insert structural diagram here \text{Structure }\text{ Insert structural diagram here }

This compound falls under the category of ureas, which are known for their diverse biological activities due to their ability to interact with various biological targets.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. Preliminary studies suggest that this compound may act as a modulator, either inhibiting or activating these targets and leading to alterations in cellular signaling pathways. However, detailed studies are necessary to elucidate the precise mechanisms involved.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds within the same structural class have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A study highlighted that urea derivatives could effectively block mitosis in cancer cells, suggesting potential applications in cancer treatment .

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivityUrea derivatives exhibit mitotic blockage in cancer cells; potential for chemotherapy use.
Insecticidal ActivityStructural analogs show larvicidal effects against Aedes aegypti.
Mechanistic InsightsNeed for further studies to clarify receptor interactions and downstream effects.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-12-7-5-6-11(13(12)21-2)17-14(18)16-10-15(19)8-3-4-9-15/h5-7,19H,3-4,8-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJLAQYSDZBUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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